molecular formula C39H53ClN8O6S2 B10830165 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide

Cat. No.: B10830165
M. Wt: 829.5 g/mol
InChI Key: HLZRRKIVMLXYEU-MSMWPWNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotinylated-JQ1, commonly referred to as Biotin-JQ1, is a biotinylated derivative of the small molecule JQ1. JQ1 is a potent inhibitor of the bromodomain and extra-terminal (BET) protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. Biotin-JQ1 retains the inhibitory properties of JQ1 while incorporating a biotin moiety, allowing for high-affinity binding to the bromodomains of BET proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-JQ1 is synthesized by attaching a biotin moiety to JQ1. The synthesis involves several steps, including the preparation of JQ1 and its subsequent biotinylation. The reaction conditions typically involve the use of organic solvents and specific reagents to facilitate the biotinylation process .

Industrial Production Methods

The industrial production of Biotin-JQ1 follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Biotin-JQ1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Biotin-JQ1 may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Biotin-JQ1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the interactions of BET proteins with other molecules.

    Biology: Employed in the investigation of gene expression regulation and cell proliferation.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of diagnostic assays and drug discovery

Mechanism of Action

Biotin-JQ1 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their function. This inhibition disrupts the interaction between BET proteins and acetylated histones, leading to changes in gene expression. The molecular targets of Biotin-JQ1 include BRD2, BRD3, BRD4, and BRDT. The pathways involved in its mechanism of action include the regulation of transcription and cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Biotin-JQ1

Biotin-JQ1 is unique due to its biotin moiety, which allows for high-affinity binding to BET proteins and facilitates its use in various biochemical assays. This biotinylation enhances its utility in research applications, particularly in the study of protein-protein interactions and the identification of molecular targets .

Properties

Molecular Formula

C39H53ClN8O6S2

Molecular Weight

829.5 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide

InChI

InChI=1S/C39H53ClN8O6S2/c1-24-25(2)56-38-34(24)35(27-10-12-28(40)13-11-27)43-29(37-47-46-26(3)48(37)38)22-33(50)42-15-7-17-53-19-21-54-20-18-52-16-6-14-41-32(49)9-5-4-8-31-36-30(23-55-31)44-39(51)45-36/h10-13,29-31,36H,4-9,14-23H2,1-3H3,(H,41,49)(H,42,50)(H2,44,45,51)/t29-,30-,31-,36-/m0/s1

InChI Key

HLZRRKIVMLXYEU-MSMWPWNWSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C6=CC=C(C=C6)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C6=CC=C(C=C6)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.